3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
CAS No.:
Cat. No.: VC14989734
Molecular Formula: C20H16Cl2O5
Molecular Weight: 407.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2O5 |
|---|---|
| Molecular Weight | 407.2 g/mol |
| IUPAC Name | 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C20H16Cl2O5/c1-11-13-6-5-12(26-10-15-16(21)3-2-4-17(15)22)9-18(13)27-20(25)14(11)7-8-19(23)24/h2-6,9H,7-8,10H2,1H3,(H,23,24) |
| Standard InChI Key | VZHLTZNWRWATAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CCC(=O)O |
Introduction
3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, benzyl, and carboxylic acid moieties. Its molecular formula is C22H19Cl2O4, with a molecular weight of approximately 421.29 g/mol.
Synthesis and Chemical Reactions
The synthesis of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves several steps, including the formation of ether and carboxylic acid bonds. The reactions are often conducted under controlled conditions using specific solvents like dimethylformamide or ethanol, and may involve catalysts to enhance yield and purity.
Chemical Reactions
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Hydrolysis: The carboxylic acid group can undergo hydrolysis, forming salts or esters depending on the conditions.
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Esterification: The carboxylic acid can react with alcohols to form esters, which may alter its biological activity.
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Nucleophilic Substitution: The presence of electron-withdrawing groups like chlorine can enhance nucleophilicity at certain positions on the molecule.
Biological Activity and Potential Applications
Compounds within the chromen-2-one class are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid suggests it may have unique pharmacological profiles compared to other compounds in the same class.
Potential Applications
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Antimicrobial Activity: Its lipophilicity and structural features may allow it to interact with microbial membranes or enzymes.
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Anticancer Activity: It could affect signaling pathways related to cell proliferation and apoptosis.
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Drug Discovery: Its ability to bind to specific biomolecules makes it a candidate for further pharmacological investigation.
Mechanism of Action
The mechanism of action for 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with biological targets such as enzymes or receptors. Studies indicate that compounds within this class can affect signaling pathways related to cell proliferation and apoptosis, suggesting potential therapeutic applications.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate | Similar chromen core, different substituents | Presence of a chloro group at position 6 |
| Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Similar chromen core, ester instead of carboxylic acid | Higher lipophilicity due to ester group |
| 2-oxo-2-phenylethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate | Different linkage and ester group | Potential for different biological activity |
These compounds share a common chromen core but differ in their substituents, leading to variations in their chemical reactivity and biological activity .
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